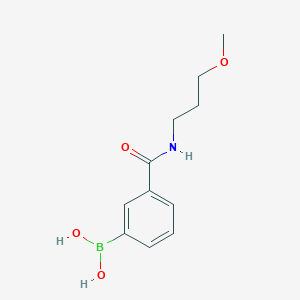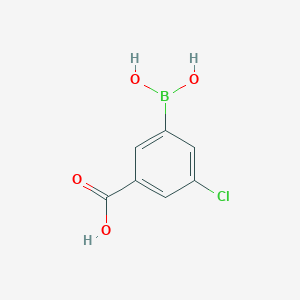
3-(3-Methoxypropylcarbamoyl)phenylboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Assemblies and Hydrogel Applications
Phenylboronic acids, including derivatives like 3-(3-methoxypropylcarbamoyl)phenylboronic acid, have been extensively studied for their ability to form supramolecular assemblies and hydrogels. These compounds are capable of creating complex structures through hydrogen bonding and interactions with diols, which are essential for various applications including drug delivery systems and biosensors. For instance, hydrogels containing methacrylamidophenylboronic acid (MPBA) exhibit unique swelling properties in response to glucose and fructose concentrations, making them suitable for nonenzymatic glucose sensing in biomedical applications (Kim, Mujumdar, & Siegel, 2013).
Drug Delivery Systems
The functionalization of nanoparticles with phenylboronic acid derivatives enhances their targeting and penetration capabilities for tumor therapy. Studies show that phenylboronic acid-decorated nanoparticles significantly improve tumor accumulation and antitumor effects, demonstrating the potential of these compounds in targeted cancer therapy (Wang, Wei, Cheng, Wang, & Tang, 2016). Additionally, block copolymer micelles utilizing phenylboronic esters as sensitive block linkages respond to glucose and lactic acid, indicating their use in glucose-responsive drug delivery vehicles (Vrbata & Uchman, 2018).
Sensing and Detection Technologies
Phenylboronic acids are integral in the development of sensors due to their specific binding to saccharides. This property is utilized in glucose-sensitive coatings for monitoring systems, where controlled growth of polymer brushes with phenylboronic acid improves sensitivity and specificity towards glucose, distinguishing it from other saccharides like fructose (Sugnaux & Klok, 2014). The versatility of phenylboronic acid-functionalized polymers extends to creating self-regulated insulin release systems that can adjust the release of insulin based on blood glucose levels, showcasing their potential in diabetes management (Zhao, Ding, Xiao, He, Tang, Pang, Zhuang, & Chen, 2012).
Synthetic and Catalytic Applications
Phenylboronic acid also plays a critical role in synthetic chemistry as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in creating compounds with significant pharmaceutical potential in a manner that is both environmentally friendly and efficient (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Propriétés
IUPAC Name |
[3-(3-methoxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-17-7-3-6-13-11(14)9-4-2-5-10(8-9)12(15)16/h2,4-5,8,15-16H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICYHWLTBQBPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657359 | |
| Record name | {3-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropylcarbamoyl)phenylboronic acid | |
CAS RN |
957061-22-2 | |
| Record name | B-[3-[[(3-Methoxypropyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Methoxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)





![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)






